molecular formula C9H8BrIO2 B1624334 Methyl 2-(bromomethyl)-6-iodobenzoate CAS No. 861840-51-9

Methyl 2-(bromomethyl)-6-iodobenzoate

Cat. No. B1624334
M. Wt: 354.97 g/mol
InChI Key: DTOLJTTUAHSMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a bromomethyl group with another molecule. For example, lenalidomide is synthesized using a nitro-substituted methyl 2-(bromomethyl) benzoate . Another example is the synthesis of methyl 2-(bromomethyl)acrylate, which involves the addition of sodium methoxide to a solution of the acrylate in methanol.


Chemical Reactions Analysis

The bromomethyl group in “Methyl 2-(bromomethyl)-6-iodobenzoate” can undergo various chemical reactions. For instance, Methyl (2-bromomethyl)acrylate can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

Scientific Research Applications

  • Methyl 2-(bromomethyl)acrylate : This compound is used in the field of organic chemistry for the synthesis of various chemical compounds . It can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

  • Methyl 2-(Bromomethyl)-3-nitrobenzoate : This compound is also used in organic chemistry. The specific applications, methods of use, and outcomes would depend on the particular synthesis process and the target compounds .

  • 2-Bromoethyl methyl ether : This compound has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .

  • Methyl 2-(bromomethyl)acrylate : This compound is used in the field of organic chemistry for the synthesis of various chemical compounds . It can be used as chain transfer agents in the emulsion polymerization of methyl methacrylate (MMA) and styrene . It can also undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .

  • Methyl 2-(Bromomethyl)-3-nitrobenzoate : This compound is also used in organic chemistry. The specific applications, methods of use, and outcomes would depend on the particular synthesis process and the target compounds .

  • 2-Bromoethyl methyl ether : This compound has been used as a starting reagent in the synthesis of 1-bromo-4-(2-methoxyethoxy)benzene and 1-bromo-4-[(2-methoxyethoxy)methyl]benzene .

properties

IUPAC Name

methyl 2-(bromomethyl)-6-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOLJTTUAHSMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00460706
Record name methyl 2-(bromomethyl)-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-6-iodobenzoate

CAS RN

861840-51-9
Record name methyl 2-(bromomethyl)-6-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00460706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-iodo-6-methyl-benzoic acid methyl ester (3.59 g, 13 mmol), N-bromosuccinamide (2.3 g, 13 mmol), and benzoyl peroxide (0.056 g, 0.21 mmol) in carbon tetrachloride (20 mL) was heated at reflux until the starting materials were mostly consumed. Workup afforded 2-bromomethyl-6-iodo-benzoic acid methyl ester. The material was used without further purification.
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.056 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(bromomethyl)-6-iodobenzoate
Reactant of Route 2
Methyl 2-(bromomethyl)-6-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(bromomethyl)-6-iodobenzoate
Reactant of Route 4
Methyl 2-(bromomethyl)-6-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(bromomethyl)-6-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(bromomethyl)-6-iodobenzoate

Citations

For This Compound
1
Citations
P **ao, Z Duan, Z Liu, L Chen, D Zhang… - Journal of Medicinal …, 2023 - ACS Publications
The fat mass and obesity-associated protein (FTO) is an RNA N 6 -methyladenosine (m 6 A) demethylase highly expressed in diverse cancers including acute myeloid leukemia (AML). …
Number of citations: 1 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.